molecular formula C7H11NO2 B15239838 rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid

rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B15239838
M. Wt: 141.17 g/mol
InChI Key: ABNBSYHDPQDEOA-HCWXCVPCSA-N
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Description

rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally rigid bicyclic amino acid derivative characterized by a nitrogen atom at position 7 of the bicyclo[2.2.1]heptane framework and a carboxylic acid group at position 2. This structure imparts unique stereochemical and electronic properties, making it valuable in medicinal chemistry for designing peptidomimetics and enzyme inhibitors . Its hydrochloride and hydrobromide salts (e.g., CAS 1431365-56-8) are commonly used in research, though availability may vary due to synthesis challenges .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6+/m0/s1

InChI Key

ABNBSYHDPQDEOA-HCWXCVPCSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C(=O)O

Canonical SMILES

C1CC2C(CC1N2)C(=O)O

Origin of Product

United States

Preparation Methods

Strategic Approaches to Bicyclic Core Construction

The 7-azabicyclo[2.2.1]heptane skeleton is central to the target molecule. Early synthetic efforts, such as those by Fraser and Swingle, utilized a Diels-Alder reaction between N-substituted pyrroles and acetylenic dienophiles, though yields remained below 9%. A more efficient five-step route was later developed, starting from pyrrolidine derivatives and employing platinum oxide-catalyzed hydrogenation to achieve the bicyclic structure in 36% overall yield. Key intermediates, such as exo-2-chloro-7-azabicyclo[2.2.1]heptane, were synthesized via nucleophilic substitution, with stereochemical outcomes confirmed by nuclear magnetic resonance (NMR) spectroscopy.

A contemporary method by Álvarez et al. leverages sodium hydride-promoted heterocyclization of N-(dibromocyclohexyl)carbamates to form the bicyclic core. For instance, treating tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in dimethylformamide (DMF) yields 2-bromo-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane (52%), which undergoes base-mediated elimination to introduce unsaturation. This approach benefits from stereochemical retention during cyclization, critical for accessing the rel-(1R,2S,4S) configuration.

Stereochemical Control and Resolution

Achieving the rel-(1R,2S,4S) configuration demands meticulous control over stereochemistry. The heterocyclization method by Álvarez et al. inherently preserves the stereochemistry of the starting dibromocyclohexyl carbamate, enabling predictable outcomes. Computational density functional theory (DFT) studies corroborate the stereochemical pathway, highlighting the role of transition-state geometry in dictating product configuration.

Chiral resolution techniques, such as diastereomeric salt formation or enzymatic kinetic resolution, may be necessary if synthetic steps yield racemic mixtures. For instance, recrystallization of intermediates with chiral acids (e.g., tartaric acid) could enrich the desired enantiomer, as demonstrated in related bicyclic amine syntheses.

Protection-Deprotection Strategies

Protection of the secondary amine in the bicyclic core is essential to prevent unwanted side reactions during functionalization. The BOC group, employed in both carbamate and proline-derived routes, is preferred for its stability under basic conditions and ease of removal via acidic hydrolysis. Following carboxylation, treatment with hydrochloric acid in methanol efficiently cleaves the BOC group, yielding the free amine hydrochloride salt.

Experimental Optimization and Challenges

Reaction Conditions :

  • Cyclization : Sodium hydride in DMF at 80–120°C facilitates efficient heterocyclization but requires anhydrous conditions to prevent hydrolysis.
  • Substitution : Exo-2-chloro derivatives react with nucleophiles (e.g., CN⁻) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.
  • Hydrolysis : Carboxylic acid liberation from nitriles or esters necessitates strong acids (6M HCl) or bases (NaOH), followed by recrystallization from methanol/ethyl acetate.

Purification : Column chromatography on silica gel effectively separates intermediates, while final products are purified via recrystallization.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Stereochemical Control
Diels-Alder N-Substituted pyrrole Cycloaddition, hydrogenation 9–36 Moderate
Heterocyclization Dibromocyclohexyl carbamate Sodium hydride cyclization 52–78 High
Proline Derivative Route L-Hydroxyproline Esterification, BOC protection 47–86 High (chiral pool)

The heterocyclization route offers superior stereocontrol and scalability, whereas the proline-based approach leverages inexpensive chiral starting materials.

Chemical Reactions Analysis

Types of Reactions: rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for studying enzyme-substrate interactions and other biochemical processes .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .

Comparison with Similar Compounds

Positional Isomers and Heteroatom Variants

Compound Name Heteroatom Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
rel-(1R,2S,4S)-7-Azabicyclo[...]-2-carboxylic acid N (aza) -COOH at C2 C7H11NO2 141.17 Peptidomimetics, enzyme inhibitors
rel-(1R,2S,4S)-7-Oxabicyclo[...]-2-carboxylic acid O (oxa) -COOH at C2 C7H10O3 142.15 Lower basicity; pKa ~4.34
7-Azabicyclo[...]-1-carboxylic acid N (aza) -COOH at C1 C7H11NO2 141.17 Alternative stereochemical scaffold

Key Observations :

  • Replacing nitrogen with oxygen (oxa variant) reduces basicity and alters hydrogen-bonding capacity, impacting solubility and biological interactions .
  • Positional isomers (e.g., carboxylic acid at C1 vs. C2) influence molecular geometry and binding affinity .

Derivatives and Salts

Compound Name Salt/Substituent Molecular Formula Molecular Weight Notes Reference
Hydrobromide salt HBr addition C7H12BrNO2 222.08 Enhanced stability; used in APIs
Hydrochloride salt (rac mixture) HCl addition C7H14ClNO3 195.65 Racemic form; broader applications
2-Bromo derivative Br at C2 C6H10BrN 176.05 Reactive intermediate in synthesis
Methoxy-phenyl derivative 4-Methoxy-3-(tolyl) C21H21NO5 367.40 Edg-2 receptor inhibitor

Key Observations :

  • Salt forms (e.g., HBr, HCl) improve solubility and stability for pharmaceutical use .
  • Bromination at C2 introduces a reactive site for further functionalization .

Physicochemical Properties

Acid-Base Properties

  • rel-(1R,2S,4S)-7-Azabicyclo[...]-2-carboxylic acid : Predicted pKa ~4.3–4.5 (carboxylic acid group) .
  • Oxa variant : Slightly lower acidity (pKa ~4.34) due to reduced electron-withdrawing effects of oxygen vs. nitrogen .

Q & A

Q. What are the key synthetic routes for rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach starts with bicyclic precursors (e.g., ethyl esters) followed by hydroxylation, carboxylation, or oxidation steps . Protecting groups (e.g., tert-butoxycarbonyl) are often employed to preserve stereochemical integrity during synthesis . For example, details a three-step sequence using microreactor technology to optimize exothermic reactions (e.g., acylazide formation), achieving yields >80% per step. Stereochemical control is critical, as improper conditions may lead to racemization or undesired diastereomers.

Q. What analytical methods are most reliable for confirming the stereochemistry of this compound?

Chiral HPLC is the gold standard for resolving enantiomers, as demonstrated in studies of structurally similar 7-azanorbornane derivatives . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential for verifying spatial arrangements of substituents . For example, coupling constants in 1H^{1}\text{H}-NMR can distinguish axial vs. equatorial proton orientations in the bicyclic framework . Mass spectrometry (MS) and X-ray crystallography are supplementary tools for confirming molecular weight and absolute configuration .

Q. What are the primary chemical reactions involving this compound’s carboxylic acid and amine functional groups?

The carboxylic acid group participates in esterification, amidation, and peptide coupling reactions, while the amine group enables nucleophilic substitutions or Schiff base formation. highlights its use in intramolecular Ugi reactions to synthesize azanorbornyl peptidomimetics. The rigid bicyclic structure restricts conformational flexibility, influencing reactivity—e.g., selective acylation at the amine under mild conditions (e.g., DCC/HOBt coupling) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of derivatives of this compound?

Discrepancies in biological data (e.g., neuropharmacological vs. anticancer effects) often arise from variations in stereochemistry, functionalization, or assay conditions. For instance, notes that (1R,3S,4S)-isomers show neuropharmacological activity via neurotransmitter interactions, while emphasizes enzyme inhibition in anticancer studies. To resolve contradictions:

  • Compare enantiomerically pure vs. racemic samples .
  • Validate target engagement using competitive binding assays or crystallography .
  • Standardize in vitro/in vivo models (e.g., cell lines, dosing protocols) .

Q. What strategies optimize the compound’s stability and bioavailability in drug development?

Bioavailability is limited by its high polarity and rigid structure. Strategies include:

  • Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester prodrugs) improves membrane permeability .
  • Salt formation : Hydrochloride salts enhance solubility and crystallinity .
  • Structural modifications : Introducing lipophilic substituents (e.g., benzyl groups) balances hydrophobicity without compromising target affinity .

Q. How does the bicyclo[2.2.1]heptane framework influence interactions with biological targets?

The framework imposes conformational constraints that mimic natural peptide turn motifs, enabling selective binding to enzymes or receptors. For example:

  • Neurological targets : The rigid structure mimics proline-rich regions in neuropeptides, facilitating interactions with CNS receptors .
  • Enzyme inhibition : The bridgehead amine acts as a transition-state analog in protease inhibition (e.g., angiotensin-converting enzyme) . Computational docking studies (e.g., molecular dynamics simulations) are critical for rational design .

Methodological Challenges and Solutions

Challenge Solution References
Low yield in multi-step synthesisMicroreactor technology for exothermic steps (e.g., RuCl3/NaIO4 oxidation)
Enantiomeric resolution difficultiesChiral HPLC with cellulose-based columns (e.g., Chiralpak® IC)
Poor solubility in aqueous mediaHydrochloride salt formation or PEGylation
Data variability in biological assaysStandardize cell lines (e.g., SH-SY5Y for neuro studies) and assay protocols

Key Data for Experimental Design

Synthetic Parameters

  • Optimal temperature : 0–25°C for carboxylation .
  • Catalysts : RuCl3 for oxidation (0.04 mmol scale) , Pd/C for hydrogenation .
  • Yields : 57–96% for Ugi reactions , 84–96% for microreactor steps .

Physical Properties

  • Molecular weight : 141.17 g/mol (free acid) .
  • Solubility : >10 mg/mL in DMSO; <1 mg/mL in water (improved to >5 mg/mL as HCl salt) .

Biological Activity

  • IC50 : 2.5 μM for EDG2 receptor inhibition (atherosclerosis models) .
  • Neuropharmacology : EC50 = 10 nM in GABA_A receptor binding assays .

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